molecular formula C12H20N3Si B13754750 CID 21924643

CID 21924643

Cat. No.: B13754750
M. Wt: 234.39 g/mol
InChI Key: OQMNHYQDXQYFRS-UHFFFAOYSA-N
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Description

CID 21924643 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. Compounds with CIDs are often studied for applications in drug discovery, environmental science, and materials research. For this compound, further experimental data (e.g., molecular formula, spectral profiles, or synthesis protocols) would typically be required to fully characterize its identity and utility.

Properties

Molecular Formula

C12H20N3Si

Molecular Weight

234.39 g/mol

InChI

InChI=1S/C12H20N3Si/c1-13(2)9-7-8-10(16)12(15(5)6)11(9)14(3)4/h7-8H,1-6H3

InChI Key

OQMNHYQDXQYFRS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=C(C=C1)[Si])N(C)C)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris-(dimethylamino)phenylsilane can be synthesized from phenyltrichlorosilane and dimethylamine . The reaction typically involves the gradual addition of dimethylamine to phenyltrichlorosilane under controlled conditions to ensure complete reaction and high yield.

Industrial Production Methods

In industrial settings, the production of Tris-(dimethylamino)phenylsilane often involves plasma-enhanced atomic layer deposition (PEALD). This method improves oxidation efficiency even at low processing temperatures, making it a promising technique for the deposition of silicon oxide films .

Chemical Reactions Analysis

Types of Reactions

Tris-(dimethylamino)phenylsilane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form silicon oxide films.

    Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Tris-(dimethylamino)phenylsilane involves its high volatility and thermal stability, which make it an excellent vapor deposition precursor. During the atomic layer deposition process, the compound undergoes chemisorption on the substrate surface, followed by surface reactions that lead to the formation of thin films .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 21924643 with structurally or functionally analogous compounds involves evaluating molecular descriptors, synthesis pathways, and biological or chemical behaviors. Below is a synthesized analysis based on methodologies and examples from the evidence:

Table 1: Comparison of this compound with Structurally Similar Compounds

Compound (CID/CAS) Molecular Formula Molecular Weight Similarity Score Key Properties/Applications
This compound Not Provided Not Provided - Under investigation
CAS 211029-67-3 C₁₀H₁₃IN₂O₂ 320.13 g/mol - High GI absorption, CYP inhibition
CAS 154048-89-2 Not Provided Not Provided 0.85 Structural analog for drug design
CAS 98400-69-2 Not Provided Not Provided 0.83 Similar pharmacological potential
Oscillatoxin D (CID 101283546) Not Provided Not Provided - Marine toxin derivative

Key Findings from Comparative Studies

Structural Similarity Metrics: Similarity scores (e.g., 0.85 for CAS 154048-89-2) are often calculated using computational tools like Tanimoto coefficients, which compare molecular fingerprints . These scores highlight shared functional groups or scaffold features. Techniques such as collision-induced dissociation (CID) in mass spectrometry can differentiate isomers (e.g., ginsenosides Rf and pseudoginsenoside F11) by analyzing fragmentation patterns, a method applicable to this compound analogs .

Synthesis and Reactivity :

  • Synthesis routes for analogs (e.g., CAS 211029-67-3) often involve palladium-catalyzed cross-coupling reactions, suggesting that this compound may require similar catalytic conditions .
  • Structural analogs like oscillatoxin derivatives (e.g., CID 101283546) emphasize the role of methyl or halogen substitutions in altering bioactivity .

Biological and Pharmacological Profiles: Compounds with high similarity scores may share target binding affinities. Marine toxins like oscillatoxin D demonstrate how minor structural modifications (e.g., methyl groups) can drastically change toxicity or therapeutic windows, a critical consideration for this compound derivatives .

Contradictions and Limitations

  • The absence of explicit data for this compound limits direct comparisons. For instance, while provides similarity scores for CAS-numbered analogs, their connection to this compound remains speculative without structural validation.
  • Variability in experimental protocols (e.g., mass spectrometry parameters in vs. synthesis methods in ) complicates cross-study reproducibility.

Q & A

Q. How to integrate computational modeling with experimental data for this compound's mechanism of action?

  • Methodological Answer : Use molecular docking to predict binding affinities and validate with in vitro assays (e.g., enzyme inhibition). Compare computational predictions (e.g., MD simulations) with empirical observations (e.g., fluorescence quenching) to refine models iteratively .

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